2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide
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Overview
Description
2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide is an organic compound characterized by the presence of a bromo-substituted phenyl ring, a sulfonyl group, and an ethylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate is reacted with ethylaminoacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may also play a role in binding to biological targets, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-5-methylphenyl)sulfonyl-ethylamino]acetamide
- 2-[(3-Fluoro-5-methylphenyl)sulfonyl-ethylamino]acetamide
- 2-[(3-Iodo-5-methylphenyl)sulfonyl-ethylamino]acetamide
Uniqueness
2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially offering different biological activities and applications.
Properties
IUPAC Name |
2-[(3-bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-3-14(7-11(13)15)18(16,17)10-5-8(2)4-9(12)6-10/h4-6H,3,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRQEWJNZOOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC(=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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